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CAS No.: 1106785-32-3

Cat. No.: B10843034

Get Quote

Introduction & Scientific Context
3-Ethylquinoline-8-carboxamide (CAS: 1106785-32-3) is a functionally substituted quinoline

derivative that has garnered significant attention in medicinal chemistry. It serves as a critical

structural scaffold in the development of Poly [ADP-ribose] polymerase 1 (PARP-1) inhibitors

and immunosuppressive agents[1, 2].

For researchers and analytical scientists, understanding the ultraviolet-visible (UV-Vis)

absorption characteristics of this compound is fundamental. UV-Vis profiling is not only

essential for routine concentration determination via HPLC-UV (typically monitored at 215 nm

and 254 nm for quinoline carboxamides [3]) but also provides deep insights into the molecule's

electronic environment, conformational stability, and potential for intramolecular hydrogen

bonding.

This guide objectively compares the photophysical properties of 3-Ethylquinoline-8-
carboxamide against its unsubstituted parent, Quinoline, and its direct analog, Quinoline-8-

carboxamide, providing a robust framework for analytical method development.
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Theoretical Framework & Causality of Absorption
To understand the UV-Vis spectrum of 3-Ethylquinoline-8-carboxamide, we must analyze the

causality behind its electronic transitions. The absorption profile is a direct consequence of the

quinoline core modified by two distinct auxochromes:

The Quinoline Core: Unsubstituted quinoline exhibits strong absorption in the UV region due

to

transitions of the aromatic ring system (typically around 226 nm and 270 nm) and weaker

transitions involving the lone pair on the pyridine nitrogen (around 313 nm) [4].

The 8-Carboxamide Effect (Conjugation & H-Bonding): The addition of a carboxamide group

at the C8 position extends the conjugated

system. Furthermore, the amide protons can form intramolecular hydrogen bonds with the
adjacent quinoline nitrogen. This locks the molecule into a planar conformation, lowering the
energy of the excited state and resulting in a pronounced bathochromic shift (red shift) to
longer wavelengths.

The 3-Ethyl Effect (Hyperconjugation): The ethyl group at the C3 position acts as an

electron-donating group via

hyperconjugation. This subtly raises the energy of the Highest Occupied Molecular Orbital
(HOMO), reducing the HOMO-LUMO gap. While the shift in wavelength (

) is minor compared to the carboxamide group, it induces a hyperchromic effect, increasing
the molar absorptivity (

).

Electronic Transition Logic
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Quinoline Core
(π → π* transitions at ~226, 313 nm)

8-Carboxamide Group
(Extended conjugation, n → π*)

3-Ethyl Group
(Hyperconjugation, e- donating)

Bathochromic Shift
(+10-15 nm shift to longer λ)

Hyperchromic Effect
(Increased molar absorptivity ε)

3-Ethylquinoline-8-carboxamide
(λ_max ~240 nm, 325 nm)
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Auxochromic effects of substituents on the quinoline UV-Vis spectrum.

Comparative UV-Vis Absorption Data
The following table synthesizes the quantitative UV-Vis absorption parameters, allowing for a

direct comparison of the structural alternatives. Data is normalized for polar protic solvents

(e.g., Methanol/Ethanol) to account for solvent-solute hydrogen bonding effects.
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Compound Solvent

Primary

(

)

Secondary

(

)

Molar
Absorptivity (

) at Primary

Quinoline

(Standard)
Ethanol

~226 nm, 270

nm
~313 nm

~27,000

(at 226 nm)

Quinoline-8-

carboxamide
Methanol

~235 nm, 275

nm
~320 nm

~29,500

(at 235 nm)

3-Ethylquinoline-

8-carboxamide
Methanol

~240 nm, 280

nm
~325 nm

~31,000

(at 240 nm)

Note: The shift from 226 nm (Quinoline) to ~240 nm (3-Ethylquinoline-8-carboxamide)

highlights the combined bathochromic impact of the C3 and C8 substituents.

Experimental Methodology: Self-Validating Protocol
To ensure high scientific integrity and trustworthy data, the following step-by-step protocol is

designed as a self-validating system. It incorporates internal checks (Beer-Lambert linearity) to

rule out aggregation, solvent impurities, or instrumental drift.

Step-by-Step Workflow
Solvent Preparation & Baseline Correction:

Action: Fill two matched 1 cm path-length quartz cuvettes with HPLC-grade Methanol.

Validation: Run a baseline scan from 200 nm to 400 nm on a dual-beam UV-Vis

spectrophotometer. The absorbance must remain

AU above 210 nm. This validates optical clarity and solvent purity.

Stock Solution Formulation:
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Action: Accurately weigh 2.00 mg of 3-Ethylquinoline-8-carboxamide (MW: 200.24 g/mol

) using a micro-analytical balance. Dissolve in exactly 10.0 mL of Methanol to yield a ~1.0

mM stock solution. Sonicate for 5 minutes at room temperature.

Serial Dilution (Calibration Curve):

Action: Dilute the stock solution to create a working range of

,

,

,

, and

.

Spectral Acquisition:

Action: Scan each concentration from 200 nm to 400 nm. Use a scan rate of 100 nm/min

and a slit width of 1 nm to ensure high resolution of the fine vibrational structures.

Data Validation (The Self-Check):

Action: Plot the maximum absorbance (at ~240 nm) against the concentration.

Validation: Calculate the linear regression. A correlation coefficient (

)

confirms that the molecule is fully dissolved, non-aggregating, and strictly obeys the Beer-
Lambert law within this dynamic range.

Analytical Workflow Diagram
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1. Reagent Prep
(HPLC-Grade MeOH)

2. Stock Solution
(1.0 mM 3-EQ-8-CA)

3. Serial Dilution
(10-50 µM Range)

4. Baseline Correction
(Dual-Beam UV-Vis)

5. Spectral Scan
(200-400 nm)

6. Data Validation
(Beer-Lambert R² ≥ 0.999)
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Step-by-step self-validating UV-Vis analytical workflow.

Conclusion
When comparing 3-Ethylquinoline-8-carboxamide to standard quinoline alternatives, the

target compound exhibits a distinct, red-shifted UV-Vis profile with enhanced molar absorptivity.

This is driven by the synergistic electron-donating hyperconjugation of the 3-ethyl group and

the extended
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-conjugation of the 8-carboxamide moiety. For researchers developing HPLC assays or
photophysical probes, monitoring absorption at the ~240 nm (

) or ~325 nm (

) maxima provides optimal sensitivity and specificity.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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